molecular formula C12H22 B13743840 7-Pentylbicyclo[4.1.0]heptane CAS No. 41977-45-1

7-Pentylbicyclo[4.1.0]heptane

Cat. No.: B13743840
CAS No.: 41977-45-1
M. Wt: 166.30 g/mol
InChI Key: IIBAAOAKRUBEIG-UHFFFAOYSA-N
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Description

7-Pentylbicyclo[410]heptane is a bicyclic hydrocarbon with the molecular formula C12H22 It is characterized by a unique structure that includes a bicyclo[410]heptane core with a pentyl group attached at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Pentylbicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable cyclohexane derivative with a pentyl halide in the presence of a strong base, such as sodium hydride, to induce cyclization and form the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Pentylbicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced hydrocarbons.

    Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

7-Pentylbicyclo[4.1.0]heptane has several applications in scientific research, including:

    Chemistry: Used as a model compound to study the reactivity and stability of bicyclic hydrocarbons.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Pentylbicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]heptane: The parent compound without the pentyl group.

    3-Methyl-7-pentylbicyclo[4.1.0]heptane: A derivative with a methyl group at the 3rd position.

    7,7-Dichlorobicyclo[4.1.0]heptane: A derivative with two chlorine atoms at the 7th position.

Uniqueness

7-Pentylbicyclo[4.1.0]heptane is unique due to the presence of the pentyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it valuable for specific applications and studies.

Properties

CAS No.

41977-45-1

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

7-pentylbicyclo[4.1.0]heptane

InChI

InChI=1S/C12H22/c1-2-3-4-7-10-11-8-5-6-9-12(10)11/h10-12H,2-9H2,1H3

InChI Key

IIBAAOAKRUBEIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C2C1CCCC2

Origin of Product

United States

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